molecular formula C4H2Cl3N3 B1655000 2-(Trichloromethyl)-1,3,5-triazine CAS No. 30361-83-2

2-(Trichloromethyl)-1,3,5-triazine

Cat. No.: B1655000
CAS No.: 30361-83-2
M. Wt: 198.43 g/mol
InChI Key: QTUVQQKHBMGYEH-UHFFFAOYSA-N
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Description

2-(Trichloromethyl)-1,3,5-triazine is a heterocyclic compound characterized by a triazine ring substituted with a trichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trichloromethyl)-1,3,5-triazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aryl-2-hydrazono-1-oximinoethanes with chloroacetonitriles. This reaction proceeds under controlled conditions to yield the desired triazine derivative .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(Trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the triazine ring .

Mechanism of Action

The mechanism of action of 2-(Trichloromethyl)-1,3,5-triazine involves its interaction with various molecular targets. The trichloromethyl group can form reactive intermediates that interact with cellular components, leading to biological effects. For instance, in the context of herbicide safeners, it may enhance the detoxification of herbicides in plants .

Comparison with Similar Compounds

Uniqueness: 2-(Trichloromethyl)-1,3,5-triazine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly valuable in applications requiring specific reactivity patterns and biological interactions .

Properties

IUPAC Name

2-(trichloromethyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl3N3/c5-4(6,7)3-9-1-8-2-10-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUVQQKHBMGYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC(=N1)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70952709
Record name 2-(Trichloromethyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30361-83-2
Record name 1,3,5-Triazine, 2-(trichloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030361832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Trichloromethyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trichloromethyl)-1,3,5-triazine
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2-(Trichloromethyl)-1,3,5-triazine
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2-(Trichloromethyl)-1,3,5-triazine
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2-(Trichloromethyl)-1,3,5-triazine
Reactant of Route 5
2-(Trichloromethyl)-1,3,5-triazine
Reactant of Route 6
2-(Trichloromethyl)-1,3,5-triazine

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